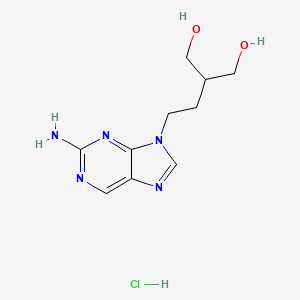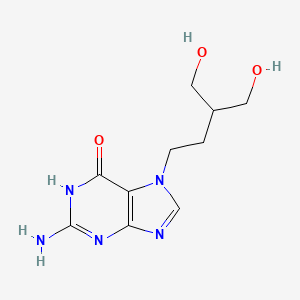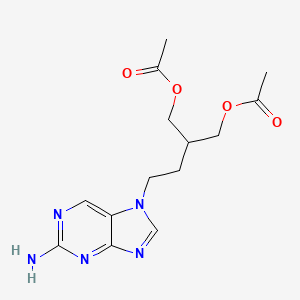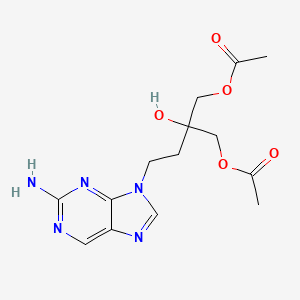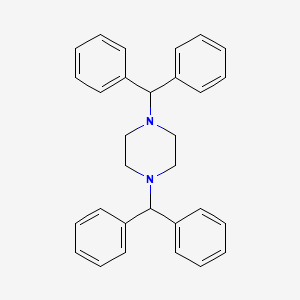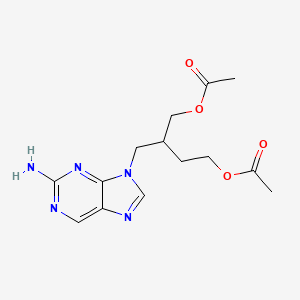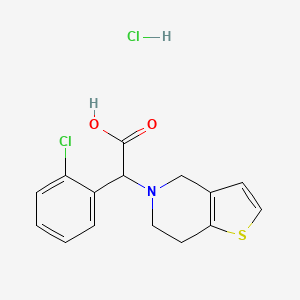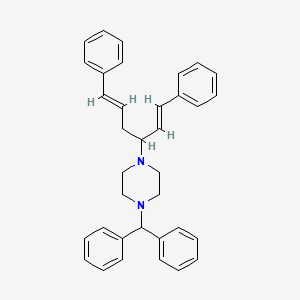
Clarithromycin Impurity M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clarithromycin Impurity M, also known as 3″-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime, is a derivative of the macrolide antibiotic Clarithromycin . It is used purely for research purposes and not for human consumption .
Synthesis Analysis
In the manufacturing process for Clarithromycin, an intermediate known as erythromycin-A oxime is obtained when erythromycin-A is treated with hydroxylamine/isopropyl alcohol in the presence of acetic acid . This process generates Clarithromycin Impurity M . The concentration of this impurity increases with prolonged reaction times and/or raised reaction temperatures .Molecular Structure Analysis
The molecular formula of Clarithromycin Impurity M is C37H68N2O13 . It has a molecular weight of 748.94 .Chemical Reactions Analysis
The formation of Clarithromycin Impurity M involves an acid-base interaction, with chloramine being the electrophilic reagent . The reaction can be further modified with other reagents like hydroxylamine-O-sulfonic acid and NH2OMes .Applications De Recherche Scientifique
Impurity Profiling and Identification
- High-performance liquid chromatography (HPLC) is used to identify and estimate both manufacturing and degradation impurities of Clarithromycin, including Impurity M. This is crucial for ensuring the quality and safety of the drug (Morgan et al., 1990).
Stability Studies
- Stability-indicating HPLC methods are developed for the separation of clarithromycin and related substances in bulk samples, including Impurity M. This helps in understanding the drug's stability under various conditions (Abuga et al., 2001).
Antibiotic Resistance Research
- Studies on clarithromycin resistance, such as in Mycobacterium intracellulare, involve examining impurities like Impurity M. Understanding impurities helps in comprehending how bacteria develop resistance to clarithromycin (Meier et al., 1994).
Environmental Impact Studies
- The ecological impact of clarithromycin, including its impurities, on aquatic ecosystems is a significant area of research. Studies on how these impurities affect algae and other microorganisms contribute to our understanding of pharmaceuticals in the environment (Peng et al., 2020).
Analytical Method Development
- Research into developing new analytical methods, such as LC-MS/MS for clarithromycin and its metabolites, often includes studying impurities like Impurity M to enhance detection and quantification accuracy (Vu et al., 2013).
Pharmacokinetics Studies
- Understanding the pharmacokinetics of clarithromycin, which involves studying its impurities, is essential for optimizing its use in treating infections. These studies help in determining appropriate dosages and understanding the drug's behavior in the body (Rodvold, 1999).
Drug Resistance Mechanisms
- The role of clarithromycin impurities in drug resistance, such as in Helicobacter pylori, is an important research area. This helps in developing better treatment strategies and understanding the mechanisms behind antibiotic resistance (Hirata et al., 2010).
Drug Formulation and Delivery Research
- Research into solid lipid nanoparticles for drug delivery includes clarithromycin and its impurities. Such studies aim to improve bioavailability and reduce adverse effects (Öztürk et al., 2019).
Chemical Derivatization Studies
- Chemical derivatization methods to enhance the detection of clarithromycin at low concentrations involve studying its impurities. This research contributes to more accurate drug monitoring and quality control (Abualhasan et al., 2020).
Orientations Futures
Propriétés
Numéro CAS |
127182-43-8 |
|---|---|
Nom du produit |
Clarithromycin Impurity M |
Formule moléculaire |
C37H68N2O13 |
Poids moléculaire |
748.94 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
N-Desmethyl-6-O-methylerythromycin (9E)-Oxime; 3’’-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime; Oxacyclotetradecane Erythromycin deriv. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



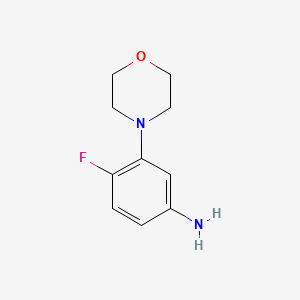
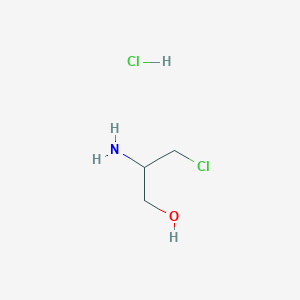
![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)
